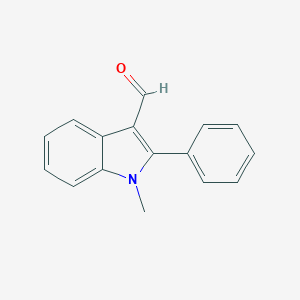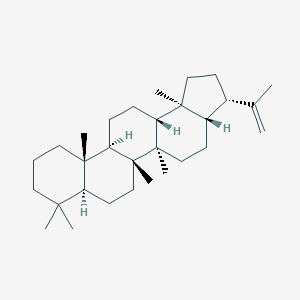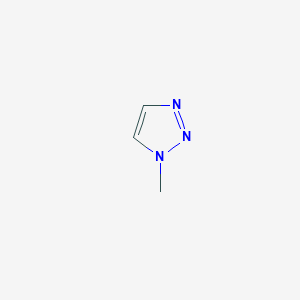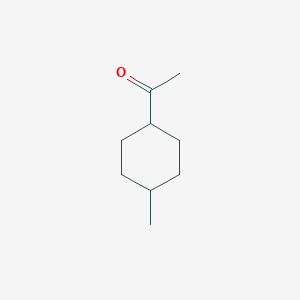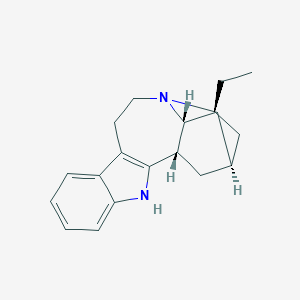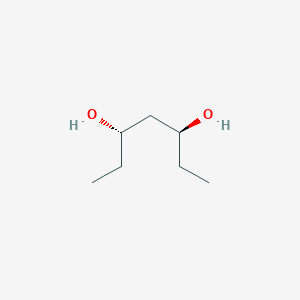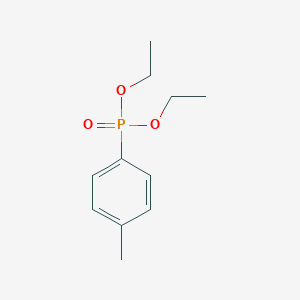
1-Diethoxyphosphoryl-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Diethoxyphosphoryl-4-methylbenzene” is a chemical compound. It is a derivative of benzene, which is one of the fundamental structures in organic chemistry . The molecule contains a total of 42 bonds, including 19 non-H bonds, 7 multiple bonds, 8 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ether (aliphatic), and 1 phosphonate (thio-) .
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, a new synthetic pathway toward 1,2-bis (4- ( (diethoxyphosphoryl)methyl)phenyl)ethyl acetate was proposed, which significantly improves the overall yield of the final product (from 1% to 38%). Several newly synthesized organophosphonates were tested as potential antimicrobial drugs .
Molecular Structure Analysis
The molecular structure of “1-Diethoxyphosphoryl-4-methylbenzene” is complex. It includes a six-membered aromatic ring (benzene), an ether (aliphatic), and a phosphonate (thio-). The molecule contains a total of 42 bonds .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
1-Diethoxyphosphoryl-4-methylbenzene: derivatives have been evaluated for their potential as antimicrobial agents. These compounds have shown high selectivity and activity against certain strains of Escherichia coli . Preliminary studies suggest that these derivatives could be more effective than some commonly used antibiotics, which is particularly important in the face of increasing drug resistance .
Organic Synthesis
The compound serves as an intermediate in organic synthesis. A new synthetic pathway has been developed to improve the overall yield of related organophosphonate compounds, which are valuable in various chemical syntheses .
Sensory Additives in Animal Feed
As part of the chemical group of aromatic ethers, derivatives of 1-Diethoxyphosphoryl-4-methylbenzene are used as flavorings in animal feed. These compounds have been assessed for safety and efficacy, and specific derivatives have been found safe for all animal species at certain use levels .
Cytotoxic Activity
Substituents on the phenyl ring of 1-Diethoxyphosphoryl-4-methylbenzene derivatives influence their cytotoxic activity. This property is significant for the development of new drugs, especially in targeting cancer cells .
Environmental Safety
The environmental impact of these compounds has been considered, and at certain doses, they are not expected to pose a risk to the environment. This is crucial for their use in various applications without causing ecological harm .
Synthesis of Benzylphosphonates
1-Diethoxyphosphoryl-4-methylbenzene: is used in the synthesis of benzylphosphonates. These compounds have diverse applications, including their potential use in medicinal chemistry and materials science .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 1-Diethoxyphosphoryl-4-methylbenzene is the enzyme Imidazole Glycerol Phosphate Dehydratase (IGPD) . IGPD is a key enzyme in the histidine biosynthetic pathway in plants .
Mode of Action
1-Diethoxyphosphoryl-4-methylbenzene interacts with IGPD, inhibiting its function
Biochemical Pathways
The inhibition of IGPD disrupts the histidine biosynthetic pathway . This pathway is crucial for the synthesis of histidine, an essential amino acid. The disruption of this pathway can lead to a deficiency of histidine, affecting protein synthesis and other downstream effects.
Result of Action
The inhibition of IGPD by 1-Diethoxyphosphoryl-4-methylbenzene leads to a disruption of the histidine biosynthetic pathway . This can result in a deficiency of histidine, affecting protein synthesis and potentially leading to growth inhibition or other physiological effects.
Eigenschaften
IUPAC Name |
1-diethoxyphosphoryl-4-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17O3P/c1-4-13-15(12,14-5-2)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPPVLJOQUCQIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17O3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Diethoxyphosphoryl-4-methylbenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

